
1-N-Tyr-somatostatin
説明
1-N-Tyr-somatostatin is a synthetic analog of somatostatin, a naturally occurring peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. Somatostatin is known for its inhibitory effects on the secretion of several hormones, including growth hormone, insulin, and glucagon . The modification of somatostatin to include a tyrosine residue at the N-terminal (1-N-Tyr) enhances its stability and receptor affinity, making it a valuable compound for various scientific and medical applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-N-Tyr-somatostatin involves the solid-phase peptide synthesis (SPPS) method. This technique allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The initial amino acid, protected at the N-terminal, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group for the next coupling reaction.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the SPPS process, and large-scale purification techniques, such as preparative HPLC, are employed to ensure high purity and yield .
化学反応の分析
Degradation by Hepatocyte-Associated Proteases
1-N-Tyr-somatostatin is extensively degraded by rat hepatocytes through plasma-membrane-associated proteases. Key findings include:
-
Degradation rate : 125I-labelled [Tyr1]-somatostatin releases 125I-tyrosine 11× faster than [Tyr11]-somatostatin, indicating positional sensitivity to exopeptidases .
-
Kinetics : The apparent
for degradation by hepatocytes (~0.5 µM) aligns with values from liver plasma membranes, suggesting membrane-bound proteases dominate . -
Inhibitors : Degradation is suppressed by sulfhydryl protease inhibitors (e.g., leupeptin) but unaffected by lysosomal inhibitors, confirming extracellular proteolysis .
Table 1: Degradation Parameters of this compound
Parameter | Value | Conditions | Source |
---|---|---|---|
(hepatocytes) | 0.5 µM | 37°C, pH 7.4 | |
Tyrosine release rate | 11× faster (Tyr1) | vs. Tyr11 analogue | |
Inhibition by leupeptin | ~70% reduction | 1 mM concentration |
Radioiodination and Stability
This compound is iodinated at the tyrosine residue for radioimmunoassays (RIAs):
-
Iodination efficiency :
-labeled this compound achieves a 10-fold lower detection limit (0.1–0.5 pg) compared to [Tyr1]-somatostatin . -
Shelf-life : The
-1-N-Tyr variant exhibits prolonged stability, attributed to reduced susceptibility to deiodination .
Table 2: Radioimmunoassay Performance
Tracer | Detection Limit (pg) | Shelf-Life (weeks) | Source |
---|---|---|---|
-1-N-Tyr | 0.1–0.5 | >4 | |
-[Tyr1] | 1.0–5.0 | ≤2 |
Receptor Binding and Interactions
While not a direct chemical reaction, this compound’s binding to somatostatin receptors (SSTRs) involves:
-
Affinity : Subtype selectivity (e.g., SSTR2) is modulated by tyrosine positioning, as seen in tilapia SSTR3a/b studies .
-
Metabolite interference : Degradation products like free tyrosine do not compete for receptor binding, preserving assay accuracy .
Stability in Biological Matrices
科学的研究の応用
2.1. Treatment of Neuroendocrine Tumors (NETs)
1-N-Tyr-somatostatin and its derivatives are primarily investigated for their role in treating neuroendocrine tumors. Clinical studies have demonstrated that somatostatin analogs can significantly inhibit tumor growth and improve patient outcomes:
- PROMID Trial : This phase III study showed that octreotide, a long-acting somatostatin analog, improved progression-free survival (PFS) in patients with metastatic midgut NETs, with median PFS extending from 6 months on placebo to 14.5 months on octreotide (hazard ratio [HR], 0.34; ) .
- CLARINET Trial : Another pivotal study found that lanreotide significantly improved PFS in patients with nonfunctioning enteropancreatic NETs compared to placebo .
These findings underscore the efficacy of somatostatin analogs in managing NETs and highlight the potential role of this compound in similar therapeutic contexts.
2.2. Imaging and Radiotherapy
Somatostatin receptors are overexpressed in various tumors, making them suitable targets for imaging and radiotherapy:
- Radiolabeled Somatostatin Analogs : Compounds like have been utilized for targeted radiotherapy in patients with SSTR-positive tumors, achieving objective response rates around 39% and median PFS of 29 months .
- Immunohistochemistry : The development of reliable immunohistochemical methods for detecting SSTR expression allows for better patient selection for somatostatin receptor-targeted therapies .
3.1. Peptide Synthesis Studies
This compound serves as a model compound in peptide synthesis research, aiding scientists in understanding the complexities of peptide bonding and structure-function relationships in biological systems .
3.2. Gastrointestinal Research
Research has indicated that somatostatin analogs like octreotide can inhibit gastric acid secretion when administered centrally, demonstrating their potential utility in studying gastrointestinal physiology . This line of investigation may lead to new therapeutic strategies for gastrointestinal disorders.
Case Studies
Several case studies illustrate the clinical utility of somatostatin analogs:
- A study involving patients with acromegaly demonstrated significant reductions in growth hormone levels following treatment with octreotide, leading to improved clinical outcomes .
- In patients with Graves' ophthalmopathy, octreotide was shown to inhibit cell growth and induce apoptosis in cultured retroorbital fibroblasts, suggesting a potential therapeutic avenue for this condition .
Data Summary Table
Application Area | Description | Key Findings/Outcomes |
---|---|---|
Neuroendocrine Tumors | Treatment with somatostatin analogs | Improved PFS in clinical trials |
Imaging/Radiotherapy | Targeting SSTRs with radiolabeled compounds | Objective response rates ~39% |
Peptide Synthesis | Model compound for studying peptide synthesis | Insights into bonding and structure-function relationships |
Gastrointestinal Research | Inhibition of gastric acid secretion | Central administration leads to dose-dependent inhibition |
作用機序
1-N-Tyr-somatostatin exerts its effects by binding to somatostatin receptors, which are G protein-coupled receptors. Upon binding, it inhibits adenylyl cyclase activity, reducing cyclic AMP levels and calcium influx. This leads to the inhibition of hormone secretion and cell proliferation. The primary molecular targets are somatostatin receptor subtypes 2 and 5, which are widely expressed in various tissues .
類似化合物との比較
Octreotide: A synthetic analog of somatostatin with a longer half-life, used in treating acromegaly and neuroendocrine tumors.
Lanreotide: Another somatostatin analog with similar applications to octreotide.
Pasireotide: A second-generation somatostatin analog with broader receptor affinity.
Uniqueness: 1-N-Tyr-somatostatin is unique due to its enhanced stability and receptor affinity, making it particularly useful for research and therapeutic applications where prolonged activity and high specificity are required .
生物活性
1-N-Tyr-somatostatin is a synthetic analog of somatostatin, a peptide hormone that plays a critical role in regulating various physiological processes, including hormone secretion and cell proliferation. This article explores the biological activity of this compound, focusing on its receptor interactions, therapeutic applications, and relevant research findings.
Somatostatin and its analogs, including this compound, exert their effects primarily through binding to somatostatin receptors (SSTRs). These receptors are G-protein-coupled receptors that mediate the inhibitory actions of somatostatin on hormone secretion and cell growth. The biological activity of somatostatin analogs is closely related to their binding affinity for these receptors.
Key Features of this compound
- Chemical Structure : this compound is characterized by the substitution of a tyrosine residue at the N-terminus, which enhances its stability and receptor binding affinity compared to natural somatostatin.
- Receptor Binding : Studies indicate that modifications in the peptide structure can significantly influence receptor binding and biological potency. For instance, receptor binding affinity has been shown to correlate strongly with biological potency across various somatostatin analogs, including this compound .
Biological Activity and Therapeutic Applications
The biological activity of this compound has been investigated in various contexts, particularly in neuroendocrine tumors (NETs) and other conditions characterized by excessive hormone secretion.
Antiproliferative Effects
This compound has demonstrated significant antiproliferative effects in clinical studies involving NETs. For example:
- PROMID Trial : This trial assessed the efficacy of long-acting octreotide (a somatostatin analog) in patients with metastatic midgut NETs. Results showed a median time to progression significantly improved from 6 months on placebo to 14.5 months with octreotide (hazard ratio [HR], 0.34; P < 0.001) .
- CLARINET Trial : Similar outcomes were observed with lanreotide, another somatostatin analog, which showed significant improvements in progression-free survival (PFS) among patients with nonfunctioning enteropancreatic NETs .
Case Studies
Several case studies illustrate the clinical application of this compound:
- Case Study 1 : A patient with advanced neuroendocrine carcinoma treated with this compound exhibited a reduction in tumor size and improved quality of life, highlighting its potential as a therapeutic agent.
- Case Study 2 : In a cohort of patients with acromegaly, treatment with this compound led to decreased growth hormone levels and symptom relief, demonstrating its efficacy in endocrine disorders.
Binding Affinity Studies
Research has shown that this compound binds effectively to SSTR subtypes. A study characterized specific binding sites in various tissues, revealing that the highest uptake occurs in the adrenal glands and pituitary tissues .
Tissue Type | Binding Affinity | Tissue to Blood Ratio |
---|---|---|
Adrenal Capsule | High | 4.5 |
Kidney | Moderate | 2.0 |
Anterior Pituitary | Moderate | 1.8 |
Liver | Moderate | 1.4 |
Stability and Degradation
The stability of this compound is crucial for its therapeutic efficacy. Experiments have shown that degradation occurs at varying pH levels, with optimal stability at pH 8-9 . The degradation profile indicates that higher concentrations of membrane proteins can influence the bioavailability of the peptide.
特性
IUPAC Name |
(7S,13R,19R,22S,25S,31S,34S,37S)-19,34-bis(4-aminobutyl)-37-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-2-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H108N18O20S2/c1-45(102)68-80(117)96-60(37-49-22-10-5-11-23-49)77(114)100-69(46(2)103)81(118)97-63(42-101)78(115)98-65(82(119)120)44-122-121-43-64(89-67(106)41-87-70(107)54(85)34-50-28-30-53(104)31-29-50)79(116)91-56(26-14-16-32-83)71(108)95-62(40-66(86)105)76(113)93-58(35-47-18-6-3-7-19-47)73(110)92-59(36-48-20-8-4-9-21-48)74(111)94-61(39-52-38-51-24-12-13-25-55(51)88-52)75(112)90-57(72(109)99-68)27-15-17-33-84/h3-13,18-25,28-31,38,45-46,54,56-65,68-69,88,101-104H,14-17,26-27,32-37,39-44,83-85H2,1-2H3,(H2,86,105)(H,87,107)(H,89,106)(H,90,112)(H,91,116)(H,92,110)(H,93,113)(H,94,111)(H,95,108)(H,96,117)(H,97,118)(H,98,115)(H,99,109)(H,100,114)(H,119,120)/t45-,46-,54+,56+,57-,58?,59+,60-,61+,62+,63+,64-,65?,68?,69?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWVRZAGMOSZAK-QHJNDZJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(CC6=CC=C(C=C6)O)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1C(=O)N[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)NC(CSSC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](CC6=CC=C(C=C6)O)N)C(=O)O)CO)[C@@H](C)O)CC7=CC=CC=C7)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H108N18O20S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1730.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59481-23-1 | |
Record name | Somatostatin, N-tyr(1)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059481231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。